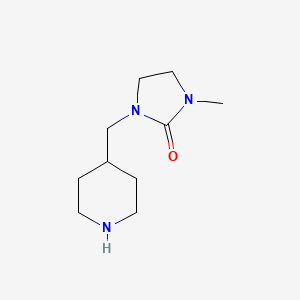![molecular formula C20H26ClNO B1454156 3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1220032-15-4](/img/structure/B1454156.png)
3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride
Descripción general
Descripción
This compound, also known as 3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride, has a CAS Number of 1219963-88-8 and a molecular weight of 359.94 . Its IUPAC name is 3-(2-(4-(2-phenylpropan-2-yl)phenoxy)ethyl)piperidine hydrochloride .
Molecular Structure Analysis
The linear formula of this compound is C22H30ClNO . The InChI code is 1S/C22H29NO.ClH/c1-22(2,19-8-4-3-5-9-19)20-10-12-21(13-11-20)24-16-14-18-7-6-15-23-17-18;/h3-5,8-13,18,23H,6-7,14-17H2,1-2H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 359.94 . More detailed properties such as melting point, boiling point, and solubility are not available in the retrieved data.Aplicaciones Científicas De Investigación
Crystal Structure and Conformation
The study of pyrrolidine derivatives reveals insights into their crystal structure and conformation. For instance, the crystal structure determination of certain pyrrolidine compounds has established the absolute configuration of the N-phenylethyl chain, showing that the pyrrolidine ring adopts an envelope conformation with specific groups in pseudo-axial and pseudo-equatorial positions (Chiaroni, Riche, & Nicole, 1995).
Synthesis and Chemical Reactions
The synthesis of pyrrolidines and their involvement in chemical reactions have been extensively studied. For example, polar [3+2] cycloaddition reactions involving N-methyl azomethine ylide demonstrate the potential to produce pyrrolidine derivatives under mild conditions, highlighting their importance in medicinal chemistry and industry for applications such as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Biological Effects and Applications
Pyrrolidine derivatives exhibit significant biological effects, including the inhibition of alpha-mannosidase activity and the growth of human glioblastoma and melanoma cells. New substituted pyrrolidine-3,4-diol derivatives, for instance, have shown potent and selective inhibition properties against jack bean alpha-mannosidase. Modifications to these compounds to improve their bioavailability have demonstrated increased growth inhibitory properties for human tumor cells, suggesting potential applications in cancer treatment (Fiaux et al., 2005).
Advanced Materials and Catalysis
Research on pyrrolidine derivatives also extends into the field of materials science and catalysis. For example, the synthesis of novel organic-soluble polyamide-imides bearing flexible ether and sulfide links, alongside electron-withdrawing trifluoromethyl groups, showcases the versatility of pyrrolidine derivatives. These materials possess outstanding solubility, good thermal stability, and low refractive indexes, making them suitable for various industrial applications (Shockravi et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
3-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-20(2,17-6-4-3-5-7-17)18-8-10-19(11-9-18)22-15-16-12-13-21-14-16;/h3-11,16,21H,12-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMHIVMWHWMQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3CCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]propan-1-ol](/img/structure/B1454073.png)
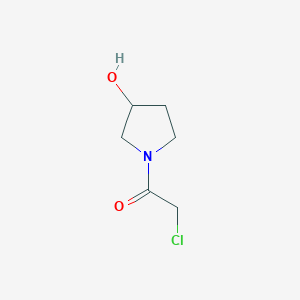
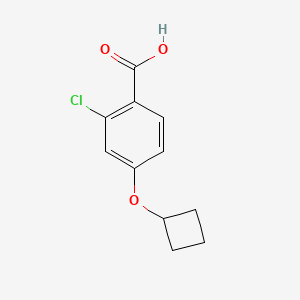
![1-[(Oxan-4-yl)methyl]piperidin-4-one](/img/structure/B1454081.png)
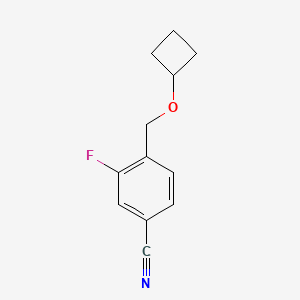
![6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1454083.png)
![(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid](/img/structure/B1454084.png)
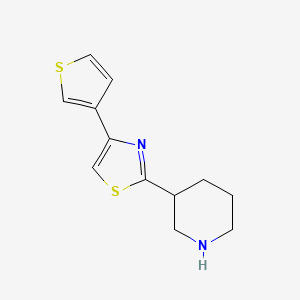
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)
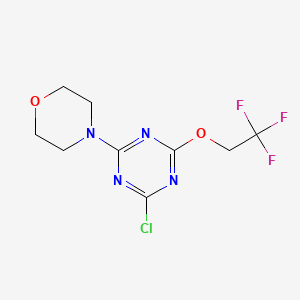
![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)
![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)
![3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1454093.png)
